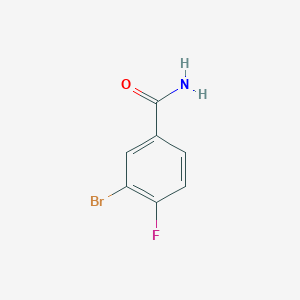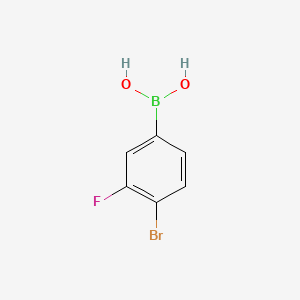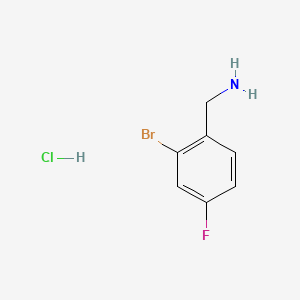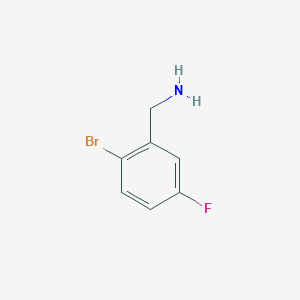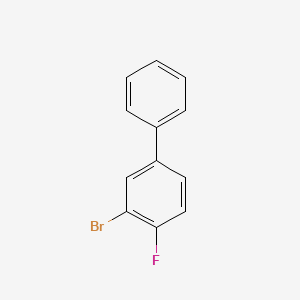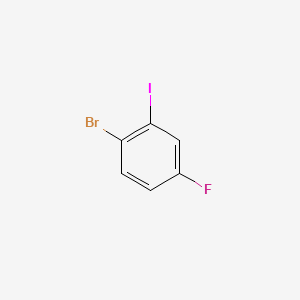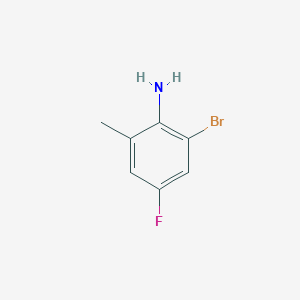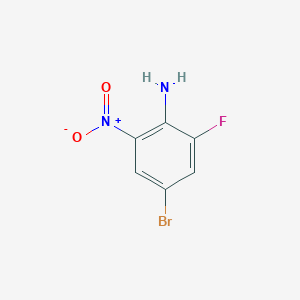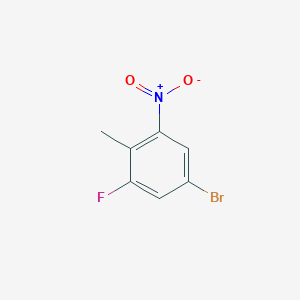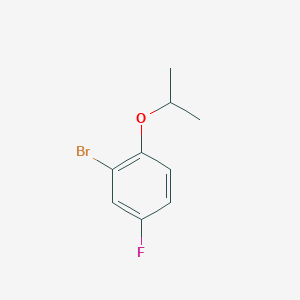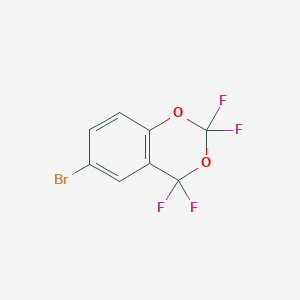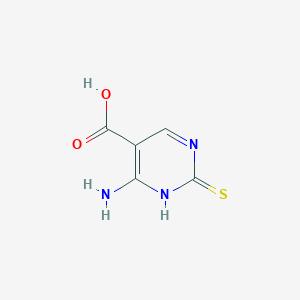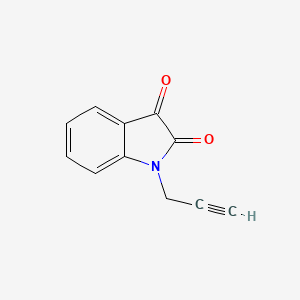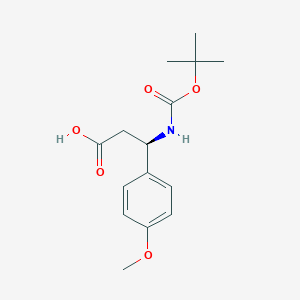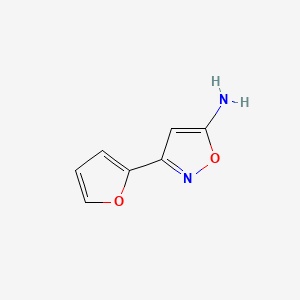
3-(Furan-2-yl)-1,2-oxazol-5-amine
Vue d'ensemble
Description
The compound "3-(Furan-2-yl)-1,2-oxazol-5-amine" is a chemical entity that has been the subject of various studies due to its potential applications in different fields, including the synthesis of energetic materials and pharmaceuticals. The compound features a furan ring, which is a five-membered aromatic ring with oxygen, and an oxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen. The presence of the amino group makes it a versatile synthon for further chemical modifications.
Synthesis Analysis
The synthesis of compounds related to "3-(Furan-2-yl)-1,2-oxazol-5-amine" has been explored through various methods. For instance, the synthesis of 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, a compound with a similar structure, was achieved by reacting 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide with acetamide at high temperatures . Another related compound, 3-amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan, was synthesized and used as a multifunctional synthon for the creation of 1,2,5-oxadiazole derivatives . Additionally, enantioselective synthesis methods have been developed for furan-2-yl amines, which are crucial for producing chiral amines and amino acids .
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various analytical techniques. Single crystal X-ray diffraction has been employed to confirm the structures of energetic materials based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan . Similarly, the structure of 4-nitramino-3-(5-dinitromethyl-1,2,4-oxadiazolyl)-furazanate salts was elucidated using X-ray single crystal diffraction .
Chemical Reactions Analysis
The chemical reactivity of compounds containing the furan and oxazole rings has been extensively studied. For example, the acylation of the amino group and the oxidation to azo and nitro groups have been investigated . The chloromethyl group in these compounds has been shown to react with N- and S-nucleophilic reagents, and transformations of the oxadiazole ring have been explored . The synthesis of 3-azido-4-(2H-tetrazol-5-yl)furazan demonstrates the potential for introducing energetic functional groups such as azido and tetrazolyl into the furazan ring system .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds related to "3-(Furan-2-yl)-1,2-oxazol-5-amine" have been characterized. The thermal stabilities of energetic materials based on this structure have been determined using thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), revealing moderate thermal stabilities . The sensitivity to impact and friction, as well as the detonation performance, have been assessed for these materials, indicating their potential as insensitive energetic materials . The crystalline density and melting points of these compounds have also been reported, providing insight into their stability and reactivity .
Applications De Recherche Scientifique
Antimicrobial Activity
- Scientific Field : Medicinal Chemistry
- Summary of Application : The compound 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, which can be synthesized from 3-(Furan-2-yl)propenoic acids and their esters, has been studied for its antimicrobial activity .
- Methods of Application : The synthesis involves reactions of 3-(furan-2-yl)propenoic acids and their esters with arenes in Brønsted superacid TfOH . This affords products of hydroarylation of the carbon–carbon double bond .
- Results : The starting compounds and their hydroarylation products demonstrate good antimicrobial activity against yeast-like fungi Candida albicans . Apart from that, these compounds suppress Escherichia coli and Staphylococcus aureus .
Synthesis of Prop-2-en-1-ones
- Scientific Field : Organic Chemistry
- Summary of Application : The compound 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones can be transformed into 3-(Furan-2-yl)-1,3-di(het)arylprop-2-en-1-ones .
- Methods of Application : The transformation is based on the oxidative dearomatization of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones followed by an unusual cyclization of the formed di(het)aryl-substituted 2-ene-1,4,7-triones .
- Results : The cyclization step is related to the Paal–Knorr synthesis, but the furan ring formation is accompanied in this case by a formal shift of the double bond through the formation of a fully conjugated 4,7-hydroxy-2,4,6-trien-1-one system or its surrogate .
Orientations Futures
Propriétés
IUPAC Name |
3-(furan-2-yl)-1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c8-7-4-5(9-11-7)6-2-1-3-10-6/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXZGFIJQYOAAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368870 | |
| Record name | 3-(Furan-2-yl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Furan-2-yl)-1,2-oxazol-5-amine | |
CAS RN |
33866-44-3 | |
| Record name | 3-(Furan-2-yl)-1,2-oxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-Furyl)-5-isoxazolamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



